4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. This compound is characterized by the presence of a fluorine atom at the 4th position, a hydroxyl group at the 7th position, and a methyl group at the 3rd position on the indenone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with cyclopentanone in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired indenone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 4-fluoro-7-oxo-3-methyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted indenones depending on the nucleophile used.
Scientific Research Applications
4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-7-methoxy-3-methyl-2,3-dihydro-1H-inden-1-one
- 4-chloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one
- 4-fluoro-7-hydroxy-3-ethyl-2,3-dihydro-1H-inden-1-one
Uniqueness
4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a fluorine atom and a hydroxyl group on the indenone structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4-fluoro-7-hydroxy-3-methyl-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-5-4-8(13)10-7(12)3-2-6(11)9(5)10/h2-3,5,12H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMLKHHZAUIDJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C=CC(=C12)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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